ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C16H20N4O5S This compound is characterized by the presence of a pyrazole ring, a benzothiophene ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and benzothiophene intermediates. The pyrazole intermediate can be synthesized through the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with acetic anhydride under acidic conditions. The benzothiophene intermediate is prepared by cyclization of appropriate precursors under basic conditions.
The final step involves the coupling of the pyrazole and benzothiophene intermediates through an amide bond formation. This is typically achieved by reacting the pyrazole intermediate with the benzothiophene intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of an amino derivative of the pyrazole ring.
Reduction: Formation of a carboxylic acid derivative.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
3,5-Dimethyl-4-nitro-1H-pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Benzothiophene derivatives: Compounds with similar benzothiophene rings but different functional groups.
The uniqueness of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H24N4O5S/c1-5-28-19(25)16-13-7-6-10(2)8-14(13)29-18(16)20-15(24)9-22-12(4)17(23(26)27)11(3)21-22/h10H,5-9H2,1-4H3,(H,20,24) |
InChI Key |
JPIBZFDZSSOTHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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